molecular formula C10H9ClN2O4 B053089 N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide CAS No. 119457-11-3

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide

Cat. No.: B053089
CAS No.: 119457-11-3
M. Wt: 256.64 g/mol
InChI Key: STJQUSFKJADNSQ-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is a useful research compound. Its molecular formula is C10H9ClN2O4 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Solvatochromism in Heteroaromatic Compounds : N-(4-Methyl-2-nitrophenyl)acetamide, a compound structurally similar to N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, demonstrates solvatochromic properties. These compounds form complexes with protophilic solvents and show a labile equilibrium with nonspecifically solvated molecules. Their solvation properties are affected by temperature, phase state, and the protophilic nature of the medium (Krivoruchka et al., 2004).

  • Conformational Studies : Research on related compounds like 2-Chloro-N-(3-methylphenyl)acetamide and 2,2-Dichloro-N-(3-nitrophenyl)acetamide provides insights into their molecular conformations. These studies help in understanding the behavior of such molecules under various conditions, which is crucial for designing effective drugs and other chemical products (Gowda et al., 2007), (Gowda et al., 2008).

  • Synthesis and Characterization of Derivatives : Studies on synthesizing and characterizing various derivatives of similar compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide are crucial for developing new materials and pharmaceuticals. Such research often involves exploring different chemical reactions and analyzing the resultant products through various spectroscopic methods (Begunov & Valyaeva, 2015).

  • Density Functional Theory Investigations : Theoretical studies using density functional theory (DFT) on N,N-diacylaniline derivatives provide valuable insights into the electronic structure and properties of these molecules, which can be fundamental for understanding their reactivity and interaction with other molecules (Al‐Sehemi et al., 2017).

  • Pharmaceutical Applications : Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to this compound, are intermediates in the production of various drugs, such as azo disperse dyes. Research in this area focuses on improving synthesis methods to enhance efficiency and sustainability (Zhang Qun-feng, 2008).

Properties

IUPAC Name

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQUSFKJADNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.